Dexamethasone Sodium phosphate Impurity H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

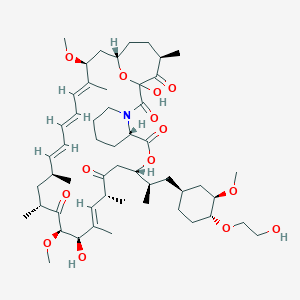

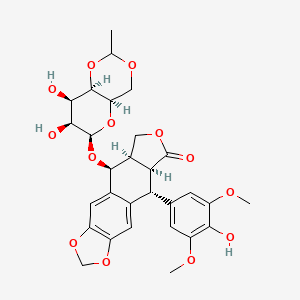

Dexamethasone Sodium phosphate Impurity H is a chemical compound used as an analytical reference standard in pharmaceutical research and development . It is one of the impurities present in the drug Dexamethasone Sodium phosphate, a synthetic glucocorticoid medication used in the treatment of various medical conditions such as asthma, allergies, and inflammatory disorders . This impurity is formed during the synthesis of Dexamethasone Sodium phosphate and is usually present in trace amounts .

Synthesis Analysis

The impurity is synthesized, separated, and purified by prep-HPLC . It is formed during the synthesis of Dexamethasone Sodium phosphate .

Molecular Structure Analysis

Chemically, Dexamethasone Sodium phosphate Impurity H is an organic compound with the molecular formula C22H28F2O5P . It belongs to the class of corticosteroids and is a derivative of Dexamethasone .

Chemical Reactions Analysis

The generation mechanism of Dexamethasone Sodium phosphate Impurity H has been analyzed using HPLC-QTOF-MS . The structure of the impurity was identified and proved by UV, IR, MS, and NMR .

Physical And Chemical Properties Analysis

Dexamethasone Sodium phosphate Impurity H is a Hazardous Compound . Dexamethasone Sodium phosphate is known to be susceptible to hydrolysis and oxidation under certain conditions .

Applications De Recherche Scientifique

Ocular Therapeutic Applications

The use of Dexamethasone Sodium Phosphate in ocular treatments highlights its effectiveness in delivering sustained therapeutic effects for conditions like macular edema and uveitis. The development of biodegradable intravitreal implants, such as Ozurdex®, facilitates prolonged release of Dexamethasone directly to retinal tissues, demonstrating significant improvements in treating retinal vein occlusion and noninfectious posterior uveitis. This application underscores the drug's potency and ability to reduce the frequency of injections, showcasing its therapeutic potential in vitreoretinal diseases (London, Chiang, & Haller, 2011; Kapoor, Wagner, & Wagner, 2015).

Neuroprotective and Anti-inflammatory Effects

Research has also demonstrated Dexamethasone's neuroprotective and anti-inflammatory effects in conditions like bacterial meningitis, where it significantly reduces the risk of poor outcomes in certain patient groups. This is achieved through mechanisms that modulate the body's immune response, thereby preventing damage to brain tissues (Koedel, Klein, & Pfister, 2010).

Enhancement of Drug Delivery

Advancements in drug delivery methods, such as iontophoresis, have utilized Dexamethasone Sodium Phosphate to enhance penetration of medications through ocular barriers. This technique, exemplified by the EyeGate® II delivery system in conjunction with EGP-437 (a charged Dexamethasone formulation), has shown promise in treating anterior uveitis and potentially reducing the need for frequent topical steroid administration (Perez, Wirostko, Korenfeld, From, & Raizman, 2019).

Otoprotective Applications

Dexamethasone has been explored for its otoprotective properties, particularly in preventing hearing loss from cochlear implantation and other traumatic or inflammatory causes. Studies have shown that local administration of Dexamethasone can conserve hearing and protect auditory hair cells, offering a potential therapeutic strategy for preserving hearing in patients undergoing cochlear interventions (Van De Water, Dinh, Vivero, Hoosien, Eshraghi, & Balkany, 2010).

Safety And Hazards

Propriétés

Numéro CAS |

162968-22-1 |

|---|---|

Nom du produit |

Dexamethasone Sodium phosphate Impurity H |

Formule moléculaire |

C22H32FO8P |

Poids moléculaire |

474.47 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

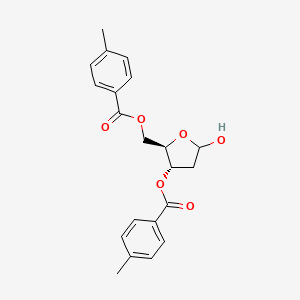

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)

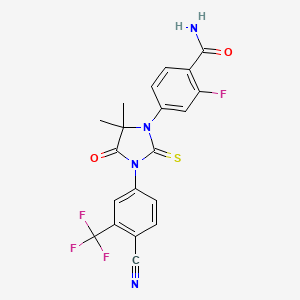

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)